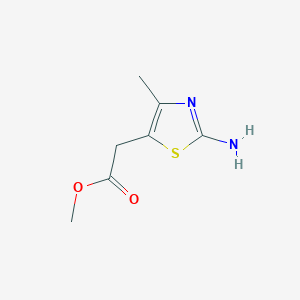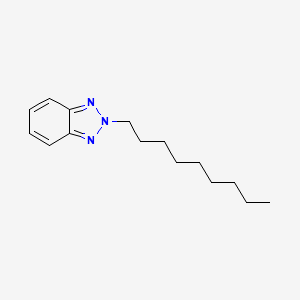
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea is an organic compound that features a furan ring, a hydroxypropyl group, and a phenethylurea moiety
Mechanism of Action
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with targets within these microorganisms.
Mode of Action
Furan derivatives have been found to inhibit the invasion and migration of ht1080 human fibrosarcoma cells by inhibiting mmp-2 and mmp-9, modulating the process of angiogenesis . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as cell migration and angiogenesis.
Pharmacokinetics
Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation This suggests that the compound may be metabolized through similar pathways
Result of Action
Furan derivatives have been found to demonstrate antimicrobial activity and inhibit the invasion and migration of HT1080 human fibrosarcoma cells . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The optoelectronic properties of a nitrobenzene-substituted 1,3,4-oxadiazole derivative were found to be influenced by the solvent environment . This suggests that the action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea may also be influenced by environmental factors such as the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea can be achieved through a multi-step process. One common method involves the reaction of furan-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then reacted with phenethyl isocyanate to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid derivatives: These compounds share the furan ring and hydroxypropyl group but differ in the functional groups attached.
Phenethylurea derivatives: These compounds have the phenethylurea moiety but may lack the furan ring or hydroxypropyl group.
Uniqueness
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea is unique due to the combination of the furan ring, hydroxypropyl group, and phenethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(15-7-4-12-21-15)9-11-18-16(20)17-10-8-13-5-2-1-3-6-13/h1-7,12,14,19H,8-11H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSUAEWMGQHTNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

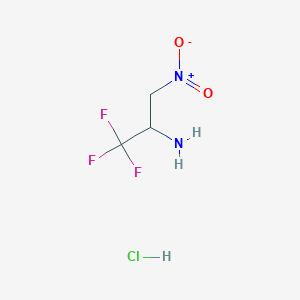
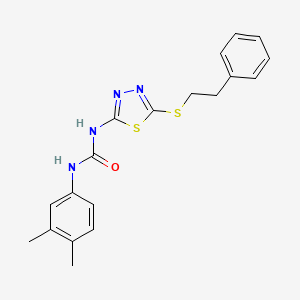
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)
![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)
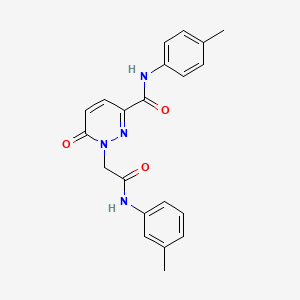
![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)
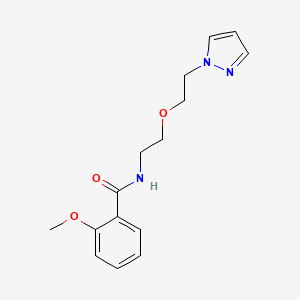
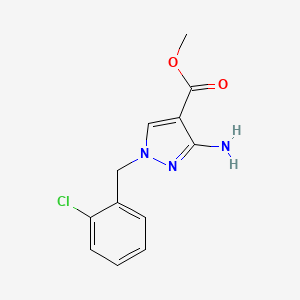
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)
